N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Pyrazines are another class of compounds that are often used in pharmaceuticals due to their wide range of biological activities.
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . They can be synthesized through a variety of methods, including the reaction of 3-amino-1H-1,2,4-triazole with commercially available reagents .Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The exact molecular structure of the specific compound you’re asking about would require more specific information or analysis.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-13-20-21-15(23(13)3)12-24-9-5-14(6-10-24)11-22(2)16-17(25-4)19-8-7-18-16/h7-8,14H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAUQBIVSKHZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine |
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